1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione
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Overview
Description
1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a bromine atom, and a methyl group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For this specific compound, the starting materials would include a brominated and methylated ketone. The reaction conditions often involve refluxing in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the desired indole derivative .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) to yield reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or bind to neurotransmitter receptors in the brain . The acetyl and bromine groups further enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
1-Acetyl-6-bromo-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives such as:
6-Bromo-1H-indole-2,3-dione: Similar in structure but lacks the acetyl and methyl groups, resulting in different chemical and biological properties.
5-Bromo-1-methyl-1H-indole: Contains a methyl group but lacks the acetyl group, affecting its reactivity and applications.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: Contains additional chlorine and acetate groups, which may alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to other indole derivatives.
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
1-acetyl-6-bromo-5-methylindole-2,3-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-5-3-7-9(4-8(5)12)13(6(2)14)11(16)10(7)15/h3-4H,1-2H3 |
InChI Key |
NSPWJXIXDAPPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(C(=O)C2=O)C(=O)C |
Origin of Product |
United States |
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